XS-060
Description
Historical Context of Initial Research and Discovery Paradigms
Initial research leading to compounds like XS-060 was influenced by the understanding of Retinoid X receptor alpha (RXRα) as a pivotal nuclear receptor involved in various biological and pathological pathways, including growth, differentiation, and apoptosis. A significant development in this field was the identification of a transcription-independent function of RXRα in cancer cells. This function involves the phosphorylation of RXRα by Cdk1 at the onset of mitosis, leading to its translocation to the centrosome. At the centrosome, phosphorylated-RXRα (p-RXRα) engages in an interaction with polo-like kinase 1 (PLK1), an interaction that promotes centrosome maturation and mitotic progression. The observation that levels of p-RXRα are abnormally elevated in cancer cell lines, during carcinogenesis in animal models, and in clinical tumor tissues highlighted p-RXRα as a specific vulnerability in tumors.
This understanding paved the way for a new discovery paradigm focused on targeting this specific protein-protein interaction (p-RXRα/PLK1) rather than solely focusing on RXRα's traditional role in transcriptional regulation. This compound was identified as a small molecule capable of binding to RXRα and selectively inhibiting this crucial p-RXRα/PLK1 interaction. This discovery positioned this compound as a lead compound in the development of novel anti-mitotic agents specifically targeting the RXRα pathway.
Academic Significance of this compound as a Molecular Probe
The academic significance of this compound lies in its specificity as a molecular probe. It selectively inhibits the interaction between p-RXRα and PLK1 without affecting the heterodimerization of RXRα with other nuclear receptors, such as Retinoic acid receptor gamma (RARγ). ebi.ac.uknih.govbidepharm.com This selective inhibitory profile makes this compound an invaluable tool for researchers investigating the precise role of the p-RXRα/PLK1 interaction in mitotic regulation and its contribution to cancer progression, independent of RXRα's transcriptional activities. By using this compound, researchers can dissect the downstream effects of disrupting this specific protein-protein interaction, thereby gaining deeper insights into the mechanisms governing mitotic arrest and cell death in cancer cells. Its ability to induce RXRα-dependent mitotic arrest and catastrophe in a tumor-specific manner further underscores its utility in studying tumor vulnerabilities. Furthermore, this compound has served as a foundational structure for the design and synthesis of derivative compounds, facilitating the exploration of structure-activity relationships and the development of improved RXRα-targeted agents in medicinal chemistry research.
Overview of Core Research Focus Areas for this compound
The core research focus areas for this compound are primarily centered on its potential as an anticancer agent and its underlying molecular mechanisms. Key areas of investigation include:
Targeting the pRXRα-PLK1 Interaction: A major focus is understanding and exploiting this compound's ability to specifically inhibit the interaction between phosphorylated RXRα and PLK1. ebi.ac.uknih.gov
Induction of Mitotic Arrest and Catastrophe: Research explores how this compound triggers RXRα-dependent mitotic arrest and subsequently leads to cell death (mitotic catastrophe) in cancer cells. ebi.ac.uknih.gov
Antiproliferative Activity in Cancer Cell Lines: Studies investigate the effectiveness of this compound and its analogs in inhibiting the proliferation of various cancer cell lines. ebi.ac.uk
Activity against Specific Cancer Types: Research examines the potential therapeutic application of this compound in specific cancers, including breast cancer, lung adenocarcinoma, and liver cancer. nih.gov Studies on analogs have also included cervical cancer and hepatoma cells.
Structure-Activity Relationship Studies: this compound serves as a lead compound for the design, synthesis, and biological evaluation of analogs to identify compounds with improved binding affinity, potency, and pharmacokinetic properties.
Investigation of Transcription-Independent RXRα Functions: this compound is a tool for further unraveling the roles of RXRα at the centrosome and its functions beyond gene transcription.
Detailed research findings highlight the specific interactions and cellular effects of this compound and its derivatives. This compound has been shown to inhibit the in situ interaction between p-RXRα and PLK1 at the centrosome. ebi.ac.uknih.govbidepharm.com Studies have quantified the antiproliferative activity of this compound against cancer cell lines. For instance, this compound demonstrated anti-proliferative activity against MDA-MB 231 breast cancer cells with an IC50 of 6.880 ± 0.059 μM. ebi.ac.uk
Research on this compound analogs has provided further insights into the potential for developing more potent and selective agents. An analog referred to as B10 showed a binding affinity (Kd) to RXRα of 3.04 ± 0.58 μM. B10 also exhibited antiproliferative activity against several cancer cell lines, including HeLa (IC50 = 1.46 ± 0.10 μM), HepG2 (IC50 = 3.89 ± 0.45 μM), and SK-hep-1 (IC50 = 5.74 ± 0.50 μM), while showing low cytotoxicity to nonmalignant LO2 cells (IC50 > 50 μM). Another analog, BPA-B9, demonstrated improved activity compared to this compound, with an RXRα-binding affinity (KD) of 39.29 ± 1.12 nM and anti-proliferative activity against MDA-MB-231 cells (IC50 = 16 nM, SI > 3). These findings are summarized in the table below:
| Compound | Target Interaction Inhibition | RXRα Binding Affinity (Kd/KD) | Antiproliferative Activity (IC50) | Relevant Cell Lines Studied |
| This compound | pRXRα-PLK1 interaction ebi.ac.uknih.govbidepharm.com | Not explicitly quantified for this compound in search results providing IC50 data. | 6.880 ± 0.059 μM ebi.ac.uk | MDA-MB 231 ebi.ac.uk |
| B10 (Analog) | p-RXRα/PLK1 pathway inhibition | 3.04 ± 0.58 μM | 1.46 ± 0.10 μM (HeLa), 3.89 ± 0.45 μM (HepG2), 5.74 ± 0.50 μM (SK-hep-1) | HeLa, HepG2, SK-hep-1, LO2 |
| BPA-B9 (Analog) | pRXRα-PLK1 interaction | 39.29 ± 1.12 nM | 16 nM (MDA-MB-231) | MDA-MB-231 |
These data underscore the progress in identifying and developing compounds that target the p-RXRα/PLK1 interaction, with this compound serving as a foundational molecule in this research avenue.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O3/c1-25-16-9-6-14(7-10-16)12-20(24)22-21-13-18-17-5-3-2-4-15(17)8-11-19(18)23/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
HGVXUENDHRTHPJ-FYJGNVAPSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Xs 060
Retinoid X Receptor Alpha (RXRα) as a Key Molecular Target
Retinoid X receptor alpha (RXRα), a member of the nuclear receptor superfamily, plays a crucial role in various physiological and pathological processes, including cell growth, proliferation, differentiation, and apoptosis. nih.govnih.gov While traditionally known as a transcription factor that modulates gene expression by forming heterodimers with other nuclear receptors like RAR, PPAR, and LXR, recent research has unveiled transcription-independent functions of RXRα, particularly during mitosis. nih.govresearchgate.netresearchgate.netipb.ac.id
Regulation and Role of Phosphorylated RXRα (pRXRα) in Cellular Processes
RXRα undergoes phosphorylation at specific serine residues, notably Ser56 and Ser70, by cyclin-dependent kinase 1 (Cdk1) at the onset of mitosis. merckmillipore.com This phosphorylation event is critical as it triggers a conformational change in RXRα, facilitating its translocation from condensed chromosomes to the centrosome. merckmillipore.comthe-innovation.org Levels of phosphorylated RXRα (pRXRα) are often found to be abnormally elevated in cancer cell lines, during carcinogenesis in animal models, and in clinical tumor tissues. nih.govmerckmillipore.comresearchgate.net This aberrant phosphorylation and subsequent centrosomal localization of RXRα have been linked to the promotion of mitotic progression in cancer cells. nih.govmerckmillipore.comthe-innovation.orgthe-innovation.org
Interaction with Polo-Like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a key mitogenic kinase that is highly expressed during the G2 to M phases of the cell cycle. the-innovation.org It is localized in various cellular structures involved in mitosis, including centrosomes, microtubules, the central spindle, the midbody, and kinetochores. the-innovation.org PLK1 plays vital roles in different mitotic events, such as centrosome separation and bipolar spindle formation. the-innovation.org The interaction between pRXRα and PLK1 at the centrosome is a significant event in promoting mitotic progression. nih.gov This interaction occurs through the N-terminal A/B domain of pRXRα and the polo-box domain (PBD) of PLK1. merckmillipore.comthe-innovation.orgplos.org The binding of pRXRα to the PBD of PLK1 is thought to inhibit the intramolecular interaction between the PBD and the N-terminal kinase domain in PLK1, thereby enabling the activation of PLK1 by upstream kinases like Aurora A. the-innovation.orgplos.orgzju.edu.cn
XS-060 functions as an RXRα ligand that specifically targets and disrupts the interaction between pRXRα and PLK1. nih.govnih.govresearchgate.netmerckmillipore.comthe-innovation.orgresearchgate.netthe-innovation.orgmedchemexpress.commedchemexpress.compatsnap.commedchemexpress.commedchemexpress.comnih.govsaludcapital.gov.co This disruption is a key aspect of this compound's mechanism of action. Notably, this compound has been shown to inhibit the in situ interaction between pRXRα and PLK1 at the centrosome. medchemexpress.commedchemexpress.com Importantly, studies indicate that this compound selectively inhibits the pRXRα-PLK1 interaction without affecting the heterodimerization of RXRα with its partners, such as RARγ. medchemexpress.commedchemexpress.com This selectivity suggests that this compound's effects are primarily mediated through the transcription-independent functions of pRXRα at the centrosome rather than its classical transcriptional roles. nih.gov
By disrupting the interaction between pRXRα and PLK1, this compound effectively suppresses PLK1 activation, particularly at the centrosome. the-innovation.orgthe-innovation.org This inhibition of PLK1 activation has significant consequences for mitotic progression. PLK1 activation is crucial for centrosome maturation, a process essential for the formation of a functional bipolar spindle. nih.govmerckmillipore.comthe-innovation.org The suppression of PLK1 activation by this compound leads to a failure in centrosome maturation. the-innovation.orgthe-innovation.org While the primary mechanism involves the disruption of the pRXRα-PLK1 interaction, the consequential impact on PLK1's subcellular localization, which is regulated by its PBD, also contributes to the downstream effects of this compound. the-innovation.orgplos.orgnih.gov Impaired PLK1 activation and potentially altered localization contribute to the observed mitotic defects.
Disruption of pRXRα-PLK1 Interaction by this compound
Transcription-Independent Functions of RXRα Modulated by this compound
The mechanism of action of this compound highlights a critical transcription-independent function of RXRα at the centrosome during mitosis. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netsaludcapital.gov.co Unlike the classical role of RXRα as a nuclear transcription factor that regulates gene expression upon ligand binding and heterodimerization, its function at the centrosome involves direct protein-protein interactions that influence mitotic machinery. nih.govresearchgate.netresearchgate.netipb.ac.id this compound's ability to specifically interfere with the pRXRα-PLK1 interaction, without impacting RXRα heterodimerization, underscores its modulation of this non-canonical function of RXRα. nih.govmedchemexpress.commedchemexpress.com This transcription-independent action of RXRα in promoting PLK1 activation and mitotic progression represents a tumor-specific vulnerability that this compound exploits. nih.govresearchgate.net
Downstream Cellular Consequences Induced by this compound
The disruption of the pRXRα-PLK1 interaction by this compound leads to a cascade of downstream cellular consequences, primarily affecting mitotic progression and cell viability. The failure in centrosome maturation resulting from suppressed PLK1 activation contributes to chromosome aberrations. the-innovation.orgthe-innovation.org These chromosomal abnormalities, in turn, trigger a DNA-damage response. the-innovation.org The combined effects of impaired mitotic machinery and DNA damage response lead to a G2 to M phase arrest in the cell cycle. the-innovation.org Ultimately, this mitotic arrest culminates in mitotic catastrophe, a form of cell death characterized by aberrant mitosis and subsequent cell lysis. nih.govmerckmillipore.comthe-innovation.orgresearchgate.netthe-innovation.org
Research findings support these downstream effects. For example, this compound has been shown to induce RXRα-dependent mitotic arrest. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov Studies have also demonstrated the anti-proliferative activity of this compound against various cancer cell lines. nih.govmedchemexpress.com The IC50 values for this compound against certain cancer cell lines illustrate its potency in inhibiting cell proliferation. medchemexpress.com
Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | Reference |
| MDA-MB 231 | 6.880 ± 0.059 | medchemexpress.com |
| MDA-MB-231 | 16 (for analog B9) | researchgate.netnih.gov |
| A549 | 51.93 ± 4.32 | medchemexpress.com |
| HepG2 | 82.65 ± 2.84 | medchemexpress.com |
| HepG2 | 3.89 ± 0.45 (for analog B10) | nih.govresearchgate.net |
| SK-hep-1 | 5.74 ± 0.50 (for analog B10) | nih.govresearchgate.net |
| HeLa | 48.65 ± 6.45 | medchemexpress.com |
| HeLa | 1.46 ± 0.10 (for analog B10) | nih.govresearchgate.net |
| LO2 (non-malignant) | > 50 (for analog B10) | nih.govresearchgate.net |
Note: Some data points refer to this compound analogs, such as B9 and B10, which were designed based on the this compound structure and target the same pathway. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
The selective targeting of aberrant p-RXRα by this compound suggests a potential for high selectivity towards cancer cells, where p-RXRα levels are elevated, with fewer cytotoxic effects on normal cells where p-RXRα is not significantly expressed. the-innovation.org This tumor-specific vulnerability mediated by pRXRα makes it a promising target for developing anti-mitotic drugs with an improved therapeutic index. nih.govmerckmillipore.comresearchgate.net
Induction of Mitotic Arrest
This compound has been shown to significantly induce mitotic arrest in cancer cells. fishersci.ch This effect is primarily mediated by the inhibition of the interaction between pRXRα and PLK1. fishersci.ch In normal cell division, the interaction and activation of PLK1, often promoted by p-RXRα, are crucial for processes like centrosome maturation and efficient mitotic progression. fishersci.ch By disrupting this specific protein-protein interaction, this compound interferes with the proper execution of mitotic events, leading to a halt in the cell cycle during the mitotic phase. fishersci.ch
Mechanism of Mitotic Catastrophe
Following the induction of mitotic arrest, this compound promotes mitotic catastrophe. fishersci.ch Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis, often characterized by the formation of large cells with multiple nuclei. genecards.org It can be considered a delayed response to faulty mitosis and is morphologically distinct from classical apoptosis. genecards.org While the precise downstream signaling cascades initiated by this compound's disruption of the pRXRα-PLK1 interaction that directly culminate in mitotic catastrophe are subjects of ongoing research, the initial mitotic arrest triggered by this compound is understood to create the conditions that lead to this catastrophic outcome. fishersci.chgenecards.org Mitotic catastrophe can occur independently of p53 status, suggesting it may be a relevant cell death pathway in tumors with compromised p53 function. genecards.org
G2/M Phase Cell Cycle Arrest
Consistent with its role in inducing mitotic arrest, this compound causes a G2/M phase cell cycle arrest. nih.govunivpm.it This arrest point is critical as it prevents cells with potentially damaged or improperly replicated DNA from entering mitosis. In the case of this compound, this arrest is a direct result of inhibiting the pRXRα-PLK1 interaction, which is essential for the timely and accurate progression through the G2 and M phases of the cell cycle. fishersci.ch Disruption of this interaction impedes the necessary steps for mitotic entry and successful division, leading to the accumulation of cells in the G2/M phase. fishersci.ch
Molecular Selectivity Profiling of this compound
A key aspect of this compound's mechanism is its molecular selectivity. Research indicates that this compound specifically targets the interaction between phosphorylated RXRα (pRXRα) and PLK1. fishersci.ch This is a crucial point of selectivity, as this compound does not inhibit the heterodimerization of RXRα with its binding partners. fishersci.ch This specificity is significant because elevated levels of p-RXRα are abnormally present in cancer cell lines and tumor tissues, but not typically in normal cells. fishersci.ch
The selective inhibition of the pRXRα-PLK1 interaction by this compound is linked to its tumor-specific induction of mitotic arrest and catastrophe. fishersci.ch This suggests that this compound preferentially affects cancer cells that rely on the aberrant pRXRα-PLK1 interaction for their uncontrolled proliferation. Studies comparing this compound with derivative compounds, such as bipyridine amide B9 (BPA-B9), have also examined their binding affinity to RXRα and their anti-proliferative activities, highlighting the importance of this target interaction for the compound's efficacy. fishersci.ch The selective targeting of aberrant pRXRα represents a potential strategy for developing anti-mitotic drugs with an improved therapeutic index, minimizing effects on normal cells. fishersci.ch
Preclinical Investigative Methodologies and Model Systems
In Vitro Cellular Research Models
In vitro studies utilize cell lines, often derived from human or non-human animals, to investigate the biological effects of a compound in a controlled laboratory setting. ppd.com These models offer advantages such as being relatively inexpensive and not causing harm to living organisms. ppd.com
Selection and Characterization of Cell Lines for Mechanistic Studies
The selection of appropriate cell lines is crucial for understanding the mechanism of action and potential efficacy of a compound like XS-060. Researchers select cell lines that are relevant to the disease being studied and that express the target protein(s) of interest. Characterization of these cell lines involves confirming their identity, growth characteristics, and expression levels of key proteins. cellmicrosystems.commdpi.com For this compound, which targets p-RXRα and its interaction with PLK1 in cancer cells, relevant cancer cell lines with elevated levels of p-RXRα would be selected. nih.gov Studies have shown this compound exhibits anti-proliferative activity against various cancer cell lines, including MDA-MB-231, A549, and HepG2 cells. medchemexpress.com
Assays for Cellular Responses (e.g., anti-proliferative activity, cell cycle analysis)
A variety of assays are employed to evaluate the cellular responses to this compound. Anti-proliferative activity is commonly assessed to determine the compound's ability to inhibit cancer cell growth. Assays such as the MTT assay or SRB assay can be used for this purpose, allowing for the determination of IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. tci-thaijo.orgnih.govnih.gov
Cell cycle analysis, often performed using flow cytometry with propidium (B1200493) iodide staining, is used to investigate how this compound affects the progression of cells through different phases of the cell cycle. tci-thaijo.orgnih.govijbs.com Given this compound's mechanism involving mitotic arrest, cell cycle analysis is a key assay to confirm its effect on the G2/M phase. the-innovation.orgnih.gov Studies have indicated that this compound can induce G2 to M phase arrest. the-innovation.org
Detailed research findings on the anti-proliferative activity of this compound in specific cell lines include:
| Cell Line | Type | This compound Concentration | Cell Viability Rate (%) | IC50 (µM) | Source |
| MDA-MB-231 | Breast Cancer | 5 µM | 51.93 ± 4.32 | 6.880 ± 0.059 | medchemexpress.com |
| A549 | Lung Cancer | 5 µM | 82.65 ± 2.84 | Not specified | medchemexpress.com |
| HepG2 | Liver Cancer | 5 µM | 48.65 ± 6.45 | Not specified | medchemexpress.com |
Biochemical and Biophysical Assays for Target Engagement (e.g., protein-protein interaction assays, binding affinity)
Target engagement assays are essential to confirm that this compound interacts with its intended targets, p-RXRα and PLK1, within living cells. promega.combiorxiv.org These assays can measure the binding affinity of the compound to the target and assess its effect on protein-protein interactions. promega.comsartorius.com
Techniques such as protein-protein interaction assays can be employed to demonstrate that this compound disrupts the binding between p-RXRα and PLK1. the-innovation.orgnih.gov The Cellular Thermal Shift Assay (CETSA) is another method used to confirm direct target engagement in a label-free manner in relevant cell lines. nih.gov Biochemical binding assays can also be used to determine the binding affinity (Kd values) between this compound and its targets. biorxiv.org this compound has been shown to inhibit the interaction between p-RXRα and PLK1 but does not affect RXRα heterodimerization with partners like RARγ. medchemexpress.com
Molecular Biology Techniques (e.g., Western Blotting, Immunofluorescence for protein expression and localization)
Molecular biology techniques are vital for analyzing the effects of this compound on protein expression levels and localization within cells. Western blotting is commonly used to quantify the levels of specific proteins involved in the mechanism of action, such as p-RXRα, PLK1, and proteins related to cell cycle regulation and apoptosis. tci-thaijo.orgnih.govazurebiosystems.com Immunofluorescence allows for the visualization of the cellular localization of these proteins and can demonstrate how this compound treatment affects their distribution, particularly the centrosomal localization of p-RXRα and PLK1. nih.govcellsignal.com
Studies utilizing these techniques have shown that this compound suppresses PLK1 activation in the centrosome. the-innovation.org Changes in the expression levels of proteins involved in mitotic progression and cell death pathways can be assessed using Western blotting following this compound treatment. ijbs.com
In Vivo Animal Research Models
In vivo animal models are indispensable for evaluating the efficacy of a drug candidate in a complex biological system and assessing its effects on tumor growth and progression. ppd.comwuxibiology.com These models provide a more comprehensive understanding of the compound's activity than in vitro studies alone. aacrjournals.orgiaea.org
Rationale for Animal Model Selection in Preclinical Research
The selection of appropriate animal models in preclinical research is based on several factors, including the need for the model to closely mimic the human disease being studied in terms of physiological, anatomical, and genetic characteristics. upenn.eduresearchgate.net For cancer research, this often involves using models where human cancer cells are introduced into immunocompromised animals (xenograft models) or using syngeneic models with immunocompetent animals and animal cancer cell lines. liveonbiolabs.comnih.gov
The rationale for selecting a specific animal model for this compound preclinical studies would be to evaluate its antitumor potential in a living system that recapitulates aspects of human cancer, particularly those where the p-RXRα/PLK1 interaction is implicated. the-innovation.orgnih.gov Factors such as the type of cancer being targeted, the growth characteristics of the tumor, and the ability to assess relevant endpoints (e.g., tumor size reduction, effects on metastasis) influence model selection. liveonbiolabs.commedicilon.com While specific details of the animal models used for this compound were not extensively detailed in the search results, preclinical trials for this compound in solid tumors in China have been mentioned. springer.com The selection of animal models allows researchers to study the compound's effects on tumor growth within a living environment, providing data that complements the in vitro findings. aacrjournals.org
Evaluation of Biological Activity in Non-Human Systems (excluding human-centric efficacy)
Preclinical evaluation of this compound has included assessment of its biological activity in non-human in vitro systems, primarily focusing on cancer cell lines. This compound functions as an inhibitor of the interaction between phosphorylated-RXRα (p-RXRα) and PLK1. the-innovation.orgresearchgate.net This inhibitory action leads to the suppression of PLK1 activation within the centrosome, ultimately resulting in mitotic catastrophe in cancer cells. the-innovation.orgresearchgate.net
Studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines. For instance, this compound showed inhibitory effects on cervical cancer cells (HeLa) and hepatoma cells (HepG2 and SK-hep-1). researchgate.net Quantitative data from these in vitro studies provide insight into the potency of this compound against these cell lines.
| Cell Line | IC50 (µM) |
| HeLa | 1.46 ± 0.10 |
| HepG2 | 3.89 ± 0.45 |
| SK-hep-1 | 5.74 ± 0.50 |
Furthermore, investigations into this compound have included the design and evaluation of analog compounds aimed at improving anti-mitotic activity. researchgate.netresearchgate.net One such analog, B10, has been identified as an improved anti-mitotic agent. researchgate.net In vitro binding studies indicated that B10 binds to RXRα with a reported dissociation constant (Kd). researchgate.net
| Compound | Target | Kd (µM) |
| B10 | RXRα | 3.04 ± 0.58 |
Evaluation of B10's activity in cancer cell lines also provided IC50 values, demonstrating its growth inhibitory effects. researchgate.net Importantly, studies have indicated low cytotoxicity of this compound to nonmalignant cells, such as LO2 cells, suggesting a degree of selectivity towards cancer cells based on its proposed mechanism targeting aberrant p-RXRα. the-innovation.orgresearchgate.net For LO2 nonmalignant cells, B10 showed an IC50 greater than 50 µM, indicating low toxicity. researchgate.net Preclinical studies on PLK1 inhibitors generally have shown their effectiveness in suppressing tumor cell growth and inducing apoptosis in non-human systems. researchgate.net
Analysis of Mechanistic Endpoints in Animal Tissues (excluding human tissue studies)
The primary mechanism of action identified for this compound involves the disruption of the p-RXRα and PLK1 interaction, leading to suppressed PLK1 activation and subsequent mitotic catastrophe in cancer cells. the-innovation.orgresearchgate.net This mechanism has been characterized through studies primarily conducted in cancer cell lines. the-innovation.orgresearchgate.net
While the broader context of RXR inhibitors and their effects in animal models is discussed in the literature, including the role of modified RXR forms like tRXRα in tumor progression and the mechanisms of other inhibitors in animal models (e.g., tRXRα promoting colitis-associated cancer progression via the IL-6-STAT3 pathway), specific detailed analyses of the mechanistic endpoints of this compound directly within animal tissues have not been extensively described in the provided information. the-innovation.orgthe-innovation.org The focus of the available data regarding this compound's mechanism is predominantly at the cellular and molecular interaction level within cancer cells.
Synthetic Chemistry and Derivative Design Strategies
Original Synthesis Pathways and Methodologies for XS-060
The synthesis of this compound, a small molecule identified as binding to RXRα and selectively inhibiting the p-RXRα/PLK1 interaction, has been reported as part of studies investigating RXRα-targeted anti-mitotic agents. The synthesis of a series of this compound analogs has been described nih.gov. While the specific detailed original synthesis pathways and methodologies for the initial preparation of this compound are not explicitly detailed in the provided information, the subsequent work on its analogs indicates that viable synthetic routes to the core structure were established nih.gov.
Design and Chemical Synthesis of this compound Analogs
The design and chemical synthesis of analogs of a lead compound like this compound are central to medicinal chemistry efforts aimed at improving potency, selectivity, and other pharmacological properties. The process involves generating structural variations of the original molecule and evaluating their biological effects. The design, synthesis, and biological evaluation of a series of this compound analogs have been undertaken, leading to the identification of compounds with improved anti-mitotic activity nih.gov. The synthesis of small molecule analogs for Structure-Activity Relationship (SAR) studies, parallel medicinal chemistry, and compound library generation is a common practice in drug discovery caymanchem.com.
Rational Design Principles for Analog Generation (e.g., lead compound modification)
Rational design principles guide the generation of analogs by using knowledge about the lead compound's structure, its interaction with the biological target, and desired property modifications. This approach contrasts with purely random synthesis and screening. Rational design involves the deliberate modification of the lead compound's structure based on specific hypotheses about how these changes will affect its activity or other properties nih.gov. This can involve altering functional groups, changing the shape or size of the molecule, or modifying its electronic properties. For instance, rational design has been applied to engineer peptides with non-natural modifications to enhance stability and target binding nih.gov. Similarly, rational design principles are employed in the design of materials with specific properties nankai.edu.cn, , and in the development of selective inhibitors nih.gov. The design of the this compound analogs was undertaken as part of an effort to identify improved anti-mitotic agents targeting the p-RXRα/PLK1 pathway nih.gov.
Exploration of Novel Synthetic Routes (e.g., modular approaches, mechanosynthesis)
The exploration of novel synthetic routes is an ongoing area of research in chemistry, aiming to develop more efficient, selective, and environmentally friendly methods for constructing molecules. Modular and convergent synthetic routes are valuable strategies that allow for the facile generation of diverse analogs by combining pre-synthesized molecular fragments d-nb.info, beilstein-journals.org. These approaches can increase structural diversity and reduce the time and length of syntheses d-nb.info, beilstein-journals.org. Various novel synthetic approaches are being developed for the synthesis of different chemical scaffolds, such as dihydrobenzofurans, often employing transition metal catalysis rsc.org. Techniques like mechanosynthesis are also explored as alternative synthetic methods. While the provided information discusses the importance of novel synthetic routes and modular approaches in general chemical synthesis d-nb.info, beilstein-journals.org, sciopen.com, nih.gov, rsc.org, it does not specifically detail the exploration or application of such routes for the synthesis of this compound or its analogs. Computer-aided synthesis planning tools are also being developed to assist chemists in identifying viable synthetic routes arxiv.org.
Considerations for Synthetic Efficiency and Sustainability in Academic Synthesis
Synthetic efficiency and sustainability are increasingly important considerations in chemical synthesis, both in industry and academia. Energy Efficient Synthesis (EES) represents a holistic approach that aims to minimize energy consumption in chemical production sustainability-directory.com. This involves re-evaluating reaction pathways, process design, and energy sources sustainability-directory.com. Sustainable synthesis also encompasses reducing waste generation and utilizing renewable resources sustainability-directory.com, researchgate.net, mdpi.com. Academic research plays a role in pushing the boundaries of EES by exploring new materials, reaction pathways, and process designs sustainability-directory.com. While the general principles and importance of synthetic efficiency and sustainability are highlighted in the search results sustainability-directory.com, researchgate.net, mdpi.com, there is no specific information provided regarding the considerations for synthetic efficiency and sustainability specifically in the academic synthesis of this compound or its analogs.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in chemical structure influence the biological activity of a compound. By synthesizing and testing a series of related molecules (analogs), researchers can identify which parts of the molecule are essential for activity and which modifications are tolerated or enhance activity. SAR studies were conducted as part of the investigation into this compound and its analogs to evaluate their properties as RXRα-targeted anti-mitotic agents nih.gov. SAR studies are widely applied in medicinal chemistry to explore the core scaffolds of potential drug candidates and identify key features of the pharmacophore nih.gov, dntb.gov.ua, preprints.org.
Experimental SAR Investigations
Experimental SAR investigations involve the actual synthesis of a series of analogs and the experimental testing of their biological activity. This generates data that directly links structural changes to observed biological effects. For example, experimental SAR studies have involved the synthesis of focused libraries of compounds and the determination of their minimum inhibitory concentrations to understand the role of specific moieties or functionalities nih.gov. The biological evaluation of the synthesized this compound analogs, which led to the identification of B10 as an improved anti-mitotic agent, constitutes an experimental SAR investigation nih.gov. These experimental findings provide crucial data for refining rational design principles and guiding further synthesis efforts.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational SAR and QSAR modeling are integral to modern drug discovery and design. These techniques aim to establish mathematical relationships between the structural properties of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. While the specific application of comprehensive QSAR modeling solely for this compound is not extensively detailed in the provided search results, the design and evaluation of its derivatives imply the use of SAR principles, often supported by computational methods. This compound has been utilized as a lead compound in the synthesis of new bipyridine amide derivatives, with their activity against RXRα evaluated uio.no. This process inherently involves understanding how structural modifications affect biological activity, which is the basis of SAR. Computational tools are commonly employed to analyze these relationships and guide the design of subsequent generations of compounds core.ac.uk.
Molecular descriptors are numerical representations of a molecule's physicochemical properties and structural features. They are fundamental in cheminformatics and serve as the input for QSAR and other computational analyses muni.czcreative-biolabs.com. These descriptors can capture various aspects, including topological, electronic, steric, and thermodynamic properties. Chemometric analysis involves the application of statistical and mathematical methods to chemical data, often including molecular descriptors, to extract meaningful information, identify patterns, and build predictive models. Techniques such as principal component analysis (PCA) or cluster analysis can be used to explore the chemical space occupied by a series of compounds and understand the relationships between their structures and properties. While the specific molecular descriptors and chemometric methods applied directly to this compound are not detailed in the provided context, these techniques are standard in computational SAR and QSAR studies involving lead compounds and their derivatives.
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target. It also provides an estimate of the binding affinity. Docking studies have been applied to investigate the interaction of this compound with Retinoid X Receptor alpha (RXRα) uio.no. Research indicates that this compound binds to RXRα, specifically targeting its coactivator binding site uio.no. This binding is significant because this compound has been shown to inhibit the interaction between phosphorylated RXRα (p-RXRα) and Polo-like kinase 1 (PLK1), which is involved in inducing mitotic arrest in cancer cells uio.no.
Docking studies have also been performed on derivatives of this compound, such as the bipyridine amide derivative BPA-B9. A docking study revealed that BPA-B9 properly fits into the coactivator binding site of RXRα, which helps to rationalize its potent antagonistic effect on RXRα transactivation uio.no. These computational predictions of binding modes are crucial for understanding the molecular basis of the compounds' activity and guiding the design of improved analogs.
| Compound | Target | Predicted Binding Site | Key Interaction/Effect | Source |
| This compound | RXRα | Coactivator binding site | Inhibits pRXRα-PLK1 interaction; Induces mitotic arrest | uio.no |
| BPA-B9 | RXRα | Coactivator binding site | Potent antagonistic effect on RXRα transactivation | uio.no |
Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to elicit a biological response. Pharmacophore models can be derived from the 3D structures of known active ligands (ligand-based) or from the structure of the target protein in complex with a ligand (structure-based). These models are valuable for virtual screening to find new compounds with similar features and for understanding SAR. One study mentioned generating pharmacophore models based on a combined approach of multiple ligand alignments and considering binding coordinates in the context of nuclear receptors, which could be relevant to studies on RXRα ligands like this compound, although a specific pharmacophore model for this compound was not detailed. Pharmacophore modeling can help to define the spatial arrangement of chemical features critical for binding to the target receptor.
Predictive modeling of molecular interactions involves using computational methods, often including machine learning and AI, to forecast how molecules will interact with each other or with biological systems. This can include predicting binding affinities, reaction outcomes, or the impact of molecular changes on properties like solubility and bioavailability. In the context of this compound and its derivatives, predictive modeling can build upon docking and SAR data to create models that forecast the activity of new compounds before they are synthesized and tested experimentally. For instance, predictive models can provide insights into the underlying molecular interactions governing a compound's behavior. While general predictive modeling of drug-target interactions using QSAR and docking is a common approach, specific details about the application of advanced predictive modeling techniques solely for this compound's interactions beyond docking were not extensively provided in the search results.
Theoretical Frameworks and Advanced Computational Methodologies
Theoretical Models for RXRα-PLK1 Interaction Dynamics
The interaction between pRXRα and PLK1 is a key target for XS-060. Theoretical models are employed to describe the dynamics of this protein-protein interaction and how small molecules like this compound can disrupt it. Research indicates that p-RXRα interacts with PLK1 through its N-terminal A/B domain rcsb.org. This compound specifically inhibits this interaction uniprot.orgthermofisher.comnih.govrcsb.orgrcsb.org.
Theoretical models for protein-protein interactions often involve considerations of binding interfaces, conformational changes upon binding, and the energetic landscape of the interaction. While the search results confirm this compound's inhibitory effect on the pRXRα-PLK1 interaction, detailed theoretical models specifically elucidating the dynamics of this interaction in the presence of this compound were not prominently found in the provided snippets. However, general theoretical frameworks for studying protein-protein interactions and their inhibition by small molecules are well-established and would be applicable in this context.
Computational Approaches for Target Identification and Validation
Computational approaches are integral to identifying and validating drug targets. In the case of this compound, it has been identified as an RXRα antagonist uniprot.orgthermofisher.comrcsb.orgnih.govrcsb.orgrcsb.org. Computational methods such as virtual screening, docking studies, and quantitative structure-activity relationship (QSAR) modeling can be used in the discovery and validation process.
While specific computational studies detailing the initial target identification of this compound were not extensively described in the search results, a docking study was performed on bipyridine amide B9 (BPA-B9), an analog of this compound. This study revealed that BPA-B9 fits properly into the coactivator binding site of RXRα, which rationalizes its antagonistic effect on RXRα transactivation rcsb.orgrcsb.org. This example highlights the utility of computational docking in understanding the binding mode of this compound-like compounds to their target.
General computational approaches for target identification and validation include:
Sequence and Structure Analysis: Comparing the sequence and structure of potential targets to known drug targets.
Ligand-Based Approaches: Utilizing the chemical properties of known active compounds (like this compound) to find similar molecules or predict activity against a target ctdbase.orgscielo.br.
Structure-Based Approaches: Using the 3D structure of the target protein (RXRα or PLK1) to dock potential ligands and predict binding affinity ctdbase.orgscielo.brfrontiersin.org.
Network-Based Approaches: Analyzing biological networks to identify crucial nodes or pathways involved in a disease that could serve as drug targets ctdbase.orgctdbase.org.
Although the detailed computational workflow for this compound's initial discovery as an RXRα antagonist was not provided, these general methodologies are fundamental to the process of identifying and validating targets for compounds with specific biological activities.
In Silico Studies of Molecular Dynamics and Conformational Changes
Molecular dynamics (MD) simulations are powerful in silico techniques used to study the dynamic behavior of molecules, including proteins and ligands, over time. These simulations can provide insights into conformational changes, protein-ligand binding stability, and the dynamics of protein-protein interactions wikipedia.orgcuhk.edu.cngenecards.org.
For this compound, MD simulations could potentially be used to:
Study the binding of this compound to RXRα and analyze the stability and dynamics of the complex.
Investigate the conformational changes in RXRα upon binding of this compound compared to its natural ligands or other modulators.
Explore the dynamics of the pRXRα-PLK1 interaction and how this compound interferes with this interaction at a molecular level.
The search results provided information on the crystal structures of RXRα ctdbase.org and PLK1, which are essential starting points for MD simulations. However, specific published studies detailing molecular dynamics simulations of this compound interacting with its targets were not found in the provided snippets. General MD simulation studies on protein-ligand complexes and conformational changes are widely reported wikipedia.orgcuhk.edu.cngenecards.org, illustrating the applicability of these methods to compounds like this compound.
Systems Biology Approaches for Pathway Analysis (e.g., metabolic and regulatory networks)
Systems biology approaches aim to understand biological systems as a whole by integrating data from various levels, such as genomics, proteomics, and metabolomics, and analyzing complex networks like metabolic and regulatory pathways nih.gov.
Given that this compound induces mitotic arrest by inhibiting the pRXRα-PLK1 interaction uniprot.orgrcsb.orgrcsb.org, its effects likely extend beyond this direct interaction to influence downstream cellular processes and pathways involved in cell cycle regulation and proliferation. Systems biology approaches could be applied to:
Analyze how the inhibition of the pRXRα-PLK1 interaction by this compound impacts broader cell cycle regulatory networks.
Identify potential off-target effects or compensatory mechanisms activated in response to this compound treatment.
Map the affected metabolic pathways or signaling cascades downstream of RXRα and PLK1 in the presence of this compound.
Predict synergistic effects when this compound is used in combination with other therapeutic agents.
While the search results discuss systems biology and pathway analysis in a general context nih.gov, specific studies applying these comprehensive approaches to investigate the effects of this compound were not identified. However, given the complex nature of cancer and mitotic regulation, systems biology would be a valuable framework for gaining a holistic understanding of how this compound exerts its antitumor effects and to identify potential biomarkers or resistance mechanisms.
Advanced Research Methodologies and Analytical Techniques
High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a fundamental technique in drug discovery and chemical biology, enabling the rapid assessment of large libraries of chemical and biological compounds against specific targets bmglabtech.comwikipedia.org. This automated process leverages robotics, liquid handling devices, sensitive detectors, and dedicated software to perform millions of tests in a short timeframe bmglabtech.comwikipedia.orgdanaher.com. The primary goal of HTS is to identify "hits" or "leads" – compounds that exhibit the desired activity against a biological target bmglabtech.com.
HTS assays are typically conducted in miniaturized formats, most commonly in 96, 384, 1536, or even 3456-well microplates wikipedia.orgdanaher.comnih.gov. The samples can be of cellular or biochemical nature, depending on the assay design bmglabtech.com. Detection systems frequently employed in HTS include fluorescence, luminescence, and scintillation proximity assays, chosen for their simplicity, convenience, and high sensitivity nih.gov.
While HTS is highly effective for quickly screening large compound collections and identifying initial candidates, it's important to note that it doesn't typically provide information on properties critical for drug development, such as toxicity or bioavailability bmglabtech.com. Its main role is to provide starting points for further investigation and optimization bmglabtech.com. HTS can accelerate target analysis and is cost-effective for screening large libraries bmglabtech.com.
HTS has seen increasing use in academia for biomedical research wikipedia.org. The data generated from HTS experiments are substantial, making data management and analysis a significant challenge wikipedia.orgdanaher.com.
Advanced Imaging and Microscopy Techniques
Advanced imaging and microscopy techniques are crucial for visualizing biological processes at various scales, from tissues down to subcellular components, and are invaluable for understanding the effects of chemical compounds on cellular morphology and molecular localization mdpi.comhalolabs.comrsc.org. These techniques move beyond qualitative assessment to perform quantitative measurements, establishing relationships between the properties and structures of biological material mdpi.com.
Techniques such as confocal laser scanning microscopy (CLSM) offer improved spatial resolution by eliminating out-of-focus light, while fluorescence correlation spectroscopy (FCS) uses correlation analysis to determine changes in fluorescence intensity mdpi.com. Super-resolution localization microscopy (SRLM), including techniques like Photoactivated Localization Microscopy (PALM), overcomes the diffraction limit of conventional light microscopy, allowing visualization of subcellular structures and dynamics with higher detail, revealing details not accessible under standard light microscopy mdpi.comrsc.orgresearchgate.net. These methods can achieve resolutions of approximately 10–20 nm rsc.org. Holotomographic microscopy (HTM) combines holography and tomography for 3D reconstruction and phase separation of biomolecule condensates mdpi.com.
Advanced fluorescence techniques are widely used, often requiring staining or labeling with fluorescent dyes or antibodies to enhance contrast or target specific molecules for precise visualization within tissues, cells, or subcellular components rsc.org. Live-cell imaging is particularly valuable for observing cellular functions and processes in real-time, providing dynamic information that fixed-cell observation cannot halolabs.comresearchgate.net. Techniques like Single Particle Tracking (SPT) and Single Molecule Localization Microscopy (SMLM) can pinpoint the exact location and movement of specific molecules within cells at a nanoscale halolabs.com. Morphological analysis, determining the size, shape, and structure of cells and their components, can help evaluate the effectiveness of treatment candidates and illustrate disease- or treatment-induced changes halolabs.com.
Spectroscopic and Biophysical Methods for Molecular Characterization
Spectroscopic and biophysical methods are essential for characterizing the molecular properties of compounds and their interactions with biological targets at an atomic level scispace.comrsc.orgdrughunter.com. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two premium methods in structural biology for determining the atomic structures of biomolecular complexes scispace.comrcsb.org.
NMR spectroscopy can determine the structures, dissect molecular interactions, and investigate the dynamics of proteins scispace.comrcsb.orgkbdna.com. It provides information on proteins in solution, making it suitable for studying flexible proteins rcsb.org. Ligand- and protein-observed NMR experiments can yield atomic-level information on protein-ligand interactions by detecting perturbations of NMR parameters like chemical shift upon binding drughunter.com.
X-ray crystallography is particularly powerful for determining the atomic structures of highly complicated biological systems and is considered a "gold standard" for studying protein-ligand structures scispace.comdrughunter.com. It provides detailed information on both the binding site's structure and the ligand's binding pose drughunter.com. The technique relies on the diffraction pattern produced by X-rays interacting with the electrons in a protein crystal, from which an electron density map and subsequently an atomic-level structure can be derived rsc.orgdrughunter.com. While powerful, crystallization can be challenging and may limit the types of proteins that can be studied rcsb.org. X-ray diffraction experiments are routinely used to determine the structures of adducts formed upon the reaction of metal compounds with proteins rsc.org.
These two techniques are often regarded as complementary scispace.com. Combining X-ray crystallography with other biophysical techniques, such as mass spectrometry, vibrational spectroscopy, electron paramagnetic resonance, circular dichroism, or fluorescence, can provide a more comprehensive understanding of molecular processes, including system behavior in solution, compound reactivity, and adduct stability rsc.org. Mass spectrometry techniques, like Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to characterize metal/protein adducts, complementing crystallographic data rsc.org.
Omics Technologies in Mechanistic Research
Omics technologies provide a comprehensive, high-throughput view of biological systems by globally analyzing different types of molecules nih.govmdpi.com. These fields, including genomics, transcriptomics, proteomics, and metabolomics, are crucial for gaining mechanistic insights into biological processes, such as determining the mode of action of a compound or the basis of a particular phenotype nih.govrsc.orgmdpi.com.
Proteomics focuses on the large-scale study of proteins, while metabolomics involves the comprehensive analysis of metabolites within a biological system nih.govmdpi.comrevespcardiol.org. These technologies allow for the unbiased assessment of pathophysiological processes, complementing traditional reductionist approaches that study molecules individually revespcardiol.org.
The development of modern mass spectrometry techniques has been instrumental in enabling high-throughput data acquisition in proteomics and metabolomics mdpi.com. Combining proteomics and metabolomics can advance the understanding of pathophysiological mechanisms and aid in identifying novel biomarkers revespcardiol.org. Omics technologies offer detailed insights by cataloging variations linked with different stages of diseases or biological processes mdpi.com. While stand-alone omics approaches provide insights into specific molecules, multi-omics approaches, which integrate data from multiple omics platforms, are encouraged for solving important chemical or biological problems and gaining a more comprehensive understanding of dynamic biological processes mdpi.comrsc.org.
Quantitative and Qualitative Research Designs in Chemical Biology
Quantitative Structure-Activity Relationships (QSAR) are a prime example of a quantitative approach in chemical biology and drug discovery acs.orgnih.govoup.com. QSAR models attempt to correlate chemical structure with biological activity using statistical methods oup.com. These models are useful for predicting the activities of untested chemicals and have applications in drug design, toxicity prediction, and understanding chemical-biological interaction mechanisms nih.govoup.com. QSAR modeling typically involves collecting a training set of chemicals, choosing descriptors that relate chemical structure to biological activity, and applying statistical methods to correlate structural changes with activity changes oup.com. Both 2D and 3D QSAR methods exist, with 3D QSAR offering potentially richer information and better reflection of nonbonding interactions nih.gov.
Future Directions and Emerging Research Avenues for Xs 060
Exploration of Additional Molecular Targets and Interacting Partners
Current research highlights RXRα as a primary molecular target of XS-060, specifically its interaction with Polo-like kinase 1 (PLK1) following RXRα phosphorylation medchemexpress.comnih.govnih.govnih.gov. This interaction is crucial for this compound's ability to induce mitotic arrest and catastrophe in cancer cells nih.gov. Future research can delve deeper into identifying and characterizing additional molecular targets and interacting partners of this compound beyond the established RXRα-PLK1 axis. Exploring the dynamics of RAR complexes, which are related to RXRα, could reveal further insights into the broader impact of this compound on nuclear receptor signaling pathways researchgate.net.
Furthermore, applying techniques used in other areas of biological research to identify protein interaction partners, such as those employed in studies of FMO3 or Tau protein, could uncover novel proteins or pathways influenced by this compound researchgate.netmdpi.com. Understanding these additional interactions could provide a more comprehensive picture of this compound's cellular effects and potentially reveal new therapeutic opportunities or mechanisms of action.
Development of Novel Analogs with Enhanced Mechanistic Specificity and Potency
The development of novel analogs of lead compounds is a critical step in optimizing their therapeutic properties. Research has already focused on the design, synthesis, and biological evaluation of this compound analogs aimed at improving its anti-mitotic activity and pharmacokinetic profile nih.govresearchgate.net. Studies have successfully identified analogs, such as B10 and BPA-B9, that exhibit enhanced potency compared to the parent compound this compound nih.govnih.govresearchgate.net.
For instance, the analog B10 demonstrated improved anti-mitotic activity and better pharmacokinetics than this compound nih.govresearchgate.net. Another study involving bipyridine amide derivatives, with this compound as the lead, identified BPA-B9 as having superior activity against certain cancer cell lines and better RXRα-binding affinity than this compound nih.govresearchgate.net.
Future efforts in this area will likely focus on fine-tuning the structural features of these analogs to achieve greater mechanistic specificity, potentially reducing off-target effects and enhancing efficacy in specific cancer types. This involves a rational design process guided by structure-activity relationship studies and in-depth mechanistic investigations of promising candidates.
Here is a table summarizing some analog data:
| Analog | RXRα Binding Affinity (Kd) | Anti-proliferative Activity (MDA-MB-231 IC50) | Reference |
| This compound | Not specified in snippet | Not specified in snippet | nih.govnih.govresearchgate.net |
| B10 | 3.04 ± 0.58 μM | Not specified in snippet (HeLa, HepG2, SK-hep-1 IC50s provided) | nih.gov |
| BPA-B9 | 39.29 ± 1.12 nM | 16 nM | nih.govresearchgate.net |
Note: IC50 values for B10 against HeLa, HepG2, and SK-hep-1 cells were 1.46 ± 0.10 μM, 3.89 ± 0.45 μM, and 5.74 ± 0.50 μM, respectively nih.gov.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Understanding the full mechanistic impact of this compound requires a comprehensive view of its effects on cellular systems. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this frontiersin.orgnih.govarxiv.orgresearchgate.net. By combining these diverse layers of biological information, researchers can gain a more holistic understanding of how this compound perturbs cellular pathways and networks.
While current research has focused on specific protein interactions, integrating multi-omics data could reveal broader transcriptomic changes, alterations in protein expression profiles, and shifts in metabolic pathways induced by this compound treatment. This can help to identify downstream effects, compensatory mechanisms, and potential biomarkers of response or resistance. The integration of genomics with other omics datasets allows for the exploration of intricate connections and interdependences between different molecular components, providing invaluable insights into the orchestration of biological processes frontiersin.org. Applying these approaches to this compound research can lead to a deeper mechanistic understanding beyond the currently known targets and interactions.
Advancements in Predictive Computational Modeling for Chemical Design
Unexplored Biological Pathways and Research Applications (non-human disease models)
Beyond its current focus, this compound's mechanism of action, particularly its interaction with RXRα and influence on mitotic processes, suggests potential relevance in other biological pathways and disease contexts. Exploring these possibilities in non-human disease models can provide valuable insights.
Non-human primate models, due to their genetic and physiological similarities to humans, are crucial for preclinical research in various diseases, including neurodegenerative disorders and inherited retinal diseases biorxiv.orgtxbiomed.orgciea.or.jpnih.govnih.gov. While not directly linked to this compound in the provided information, these models offer platforms to investigate the compound's effects on biological pathways that might be conserved across species and relevant to human health. For example, if RXRα or related pathways are implicated in certain non-human disease models, this compound could be used to probe these pathways and assess potential therapeutic effects.
Furthermore, animal models like mice and ferrets have been utilized to study the mechanisms of other compounds in the context of cancer prevention and the involvement of various molecular pathways nih.gov. Applying similar approaches to this compound could help uncover its effects on unexplored biological pathways in a living system, providing insights that may not be apparent in in vitro studies. This could lead to the identification of novel research applications for this compound beyond its current scope, potentially revealing its utility in understanding fundamental biological processes or in developing strategies for diseases where the involved pathways play a role.
Q & A
Q. What are the primary biochemical targets and mechanisms of action of XS-060 in anticancer research?
this compound is characterized as a retinoid X receptor alpha (RXRα) antagonist, disrupting oncogenic signaling pathways critical for cancer cell proliferation. Methodologically, researchers should employ ligand-binding assays (e.g., competitive radioligand binding) to validate RXRα targeting, complemented by transcriptomic profiling (RNA-seq) to identify downstream gene regulation. Dose-dependent efficacy should be assessed using viability assays (e.g., MTT or CellTiter-Glo) across multiple cell lines .
Q. What standardized assays are recommended for evaluating this compound's in vitro efficacy and selectivity?
Use cell-based assays with clear positive and negative controls to minimize variability. For cytotoxicity, adopt ISO-certified protocols like clonogenic assays or flow cytometry for apoptosis detection (Annexin V/PI staining). Selectivity can be assessed via kinase profiling panels or CRISPR-based gene knockout models to confirm RXRα dependency .
Q. How should researchers design initial dose-response experiments for this compound?
Follow a log-scale concentration range (e.g., 1 nM–10 µM) to capture IC50 values. Include replicates (n ≥ 3) and normalize data to vehicle controls. Use software like GraphPad Prism for sigmoidal curve fitting. Parallel assays measuring off-target effects (e.g., mitochondrial toxicity via ATP quantification) are critical for validating specificity .
Advanced Research Questions
Q. How can contradictory findings regarding this compound's efficacy across cancer cell lines be systematically resolved?
Contradictions often arise from genetic heterogeneity or experimental variability. Address this by:
- Performing multi-omics integration (proteomics, metabolomics) to identify resistance markers.
- Using patient-derived xenograft (PDX) models to recapitulate human tumor microenvironments.
- Applying Bayesian statistical models to quantify uncertainty in dose-response relationships .
Q. What strategies optimize this compound's experimental protocols to account for RXRα isoform diversity?
RXRα splice variants (e.g., RXRα1 vs. RXRα2) may exhibit differential drug sensitivity. Employ isoform-specific siRNA knockdown followed by rescue experiments. Quantify isoform expression via qPCR or Western blotting in baseline characterization. Use structural modeling (e.g., molecular docking) to predict variant-specific binding affinities .
Q. How should researchers design studies to evaluate this compound's synergism with existing chemotherapies?
Adopt a factorial experimental design, testing this compound in combination with standard-of-care agents (e.g., cisplatin, paclitaxel). Calculate synergy scores using the Chou-Talalay method (Combination Index). Validate mechanistic interactions via pathway enrichment analysis (GSEA) and phospho-kinase arrays to identify co-targeted nodes .
Q. What methodologies are critical for addressing discrepancies in this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Discrepancies may stem from species-specific metabolism or tissue penetration. Solutions include:
- Parallel PK studies in murine and humanized liver models.
- Microdialysis in tumor tissues to measure free drug concentrations.
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data .
Data Analysis and Interpretation
Q. How can researchers distinguish artifact signals from true biological effects in this compound datasets?
Implement rigorous falsification controls:
- Compare results to inactive structural analogs.
- Use orthogonal assays (e.g., thermal shift assays for target engagement).
- Apply machine learning (e.g., random forests) to classify outliers in high-throughput screens .
Q. What statistical frameworks are most robust for analyzing this compound's time-dependent effects in longitudinal studies?
Mixed-effects models (e.g., linear or nonlinear mixed-effects regression) account for intra-subject variability. For censored data (e.g., tumor recurrence), use survival analysis (Kaplan-Meier with Cox proportional hazards). Validate assumptions via residual plots and sensitivity analyses .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when sharing this compound data across institutions?
Adhere to FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
